
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a chemical compound that features a pyridyl group attached to an ethyl chain, which is further connected to a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride typically involves the reaction of 2-(2-pyridyl)ethylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or phthalimide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction may produce N-(2-(2-Pyridyl)ethyl)phthalimidine.
Scientific Research Applications
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the phthalimide moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-Pyridyl)ethyl)phthalimide
- N-(2-(2-Pyridyl)ethyl)phthalimidine
- 2-(2-Pyridyl)ethylamine
Uniqueness
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is unique due to its combination of a pyridyl group and a phthalimide moiety, which imparts specific chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
97174-79-3 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11;/h1-7,9H,8,10H2;1H |
InChI Key |
PCMLQTVQTUVAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


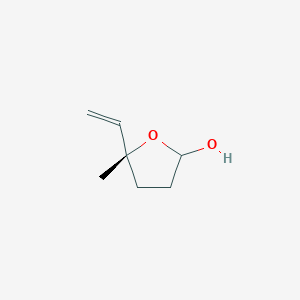
![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)
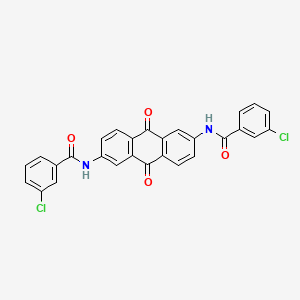

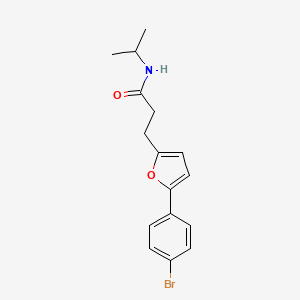
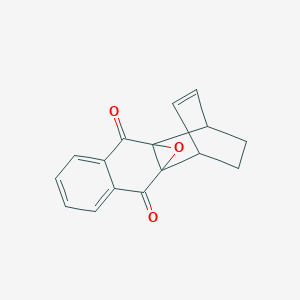

![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)

![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)


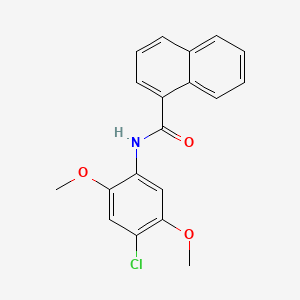
![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)
